5-[(4-chlorophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)-2-methylbenzenesulfonamide
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Overview
Description
5-(4-CHLOROBENZENESULFONYL)-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of multiple functional groups, including sulfonyl, cyano, and benzodioxole, suggests potential biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROBENZENESULFONYL)-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from a suitable precursor, the benzodioxole ring can be synthesized through cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Sulfonylation: The sulfonyl groups are introduced using sulfonyl chlorides under basic conditions.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a catalyst or under reflux.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROBENZENESULFONYL)-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, nitriles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic substituents.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its sulfonamide structure.
Industry: Applications in material science and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROBENZENESULFONYL)-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYLBENZENE-1-SULFONAMIDE would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The compound may interact with enzymes or receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Benzodioxole Derivatives: Compounds with similar benzodioxole structures, often investigated for their biological activity.
Uniqueness
5-(4-CHLOROBENZENESULFONYL)-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to simpler sulfonamides or benzodioxole derivatives.
Properties
Molecular Formula |
C21H15ClN2O6S2 |
---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N-(6-cyano-1,3-benzodioxol-5-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H15ClN2O6S2/c1-13-2-5-17(31(25,26)16-6-3-15(22)4-7-16)9-21(13)32(27,28)24-18-10-20-19(29-12-30-20)8-14(18)11-23/h2-10,24H,12H2,1H3 |
InChI Key |
YDCXCMZNXAGMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC4=C(C=C3C#N)OCO4 |
Origin of Product |
United States |
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